molecular formula C18H18ClN3O2 B2640570 1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922992-17-4

1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2640570
CAS No.: 922992-17-4
M. Wt: 343.81
InChI Key: KPSGGBIAOWSEPK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group and an indole moiety, which are linked through a urea functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative of indole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

  • Synthetic Route

      Step 1: Preparation of 4-chloroaniline by the reduction of 4-chloronitrobenzene.

      Step 2: Reaction of 4-chloroaniline with an isocyanate derivative of indole in the presence of a suitable solvent and catalyst.

      Step 3: Purification of the product through recrystallization or chromatography.

  • Reaction Conditions

      Temperature: Typically carried out at room temperature or slightly elevated temperatures.

      Solvent: Common solvents include dichloromethane, toluene, or ethanol.

      Catalyst: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of this compound is influenced by the presence of the chlorophenyl and indole groups.

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Conditions: Reactions are typically carried out under acidic or basic conditions.

      Products: Oxidation can lead to the formation of quinone derivatives or other oxidized products.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

      Conditions: Reactions are typically carried out under mild conditions to prevent over-reduction.

      Products: Reduction can lead to the formation of amine derivatives or other reduced products.

  • Substitution

      Reagents: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

      Conditions: Reactions are typically carried out under basic conditions.

      Products: Substitution can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as a biochemical probe to study cellular processes.
    • Used in the development of assays to detect specific biological targets.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
    • Studied for its ability to modulate specific molecular pathways involved in disease.
  • Industry

    • Utilized in the development of new materials with specific properties.
    • Employed in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity.

  • Molecular Targets

    • Proteins involved in signal transduction pathways.
    • Enzymes that regulate cellular metabolism and function.
  • Pathways Involved

    • Modulation of the MAPK/ERK signaling pathway.
    • Inhibition of specific kinases involved in cell proliferation and survival.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be compared with other similar compounds to highlight its unique properties and applications.

  • Similar Compounds

    • 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea
    • 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
    • 1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-2-yl)urea
  • Comparison

      Structural Differences: The presence of the methoxyethyl group and the position of the indole moiety differentiate this compound from its analogs.

      Reactivity: The unique structure influences the reactivity and the types of reactions the compound undergoes.

      Applications: The specific structural features contribute to its distinct applications in scientific research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-24-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSGGBIAOWSEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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